molecular formula C16H10ClNO2 B3033150 1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid CAS No. 89242-09-1

1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid

Cat. No.: B3033150
CAS No.: 89242-09-1
M. Wt: 283.71 g/mol
InChI Key: JBRVJPXJLHEUND-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an isoquinoline ring, with a carboxylic acid functional group at the 3-position of the isoquinoline ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid can be achieved through several methods. One notable approach involves the use of phenylethylamine or amphetamine as starting materials. These compounds undergo a series of reactions, including cyclization and functional group transformations, to yield the desired product .

Another robust synthetic route involves Suzuki’s cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate. This method provides a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

Scientific Research Applications

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)isoquinoline-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.

    1-(2-chlorophenyl)isoquinoline-3-carboxylate: An ester derivative of the compound.

    2-chlorophenylisoquinoline: Lacks the carboxylic acid group.

Uniqueness

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with peripheral benzodiazepine receptors sets it apart from other similar compounds, making it a valuable subject for research in medicinal chemistry and pharmacology .

Properties

IUPAC Name

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18-15)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRVJPXJLHEUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451434
Record name 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89242-09-1
Record name 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22 (12 mmol) in tetrachloroethane was added to the suspension of AlCl3 (36 mmol) in tetrachloroethane (50 ml). The resulting mixture was heated to 60° C. for 1.5 hrs. The reaction mixture was quenched by addition of 1 M HCl (50 ml). Then, the mixture was basified by addition of NaOH (1M aqueous solution), the resulted layers were separated, and the aqueous layer was acidified by HCl (aqueous solution). This aqueous phase was extracted with CH2Cl2, dried over MgSO4 and finally the solvents were removed under reduced pressure, to give 35% yield of the desired product.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
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1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
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1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
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1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid

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